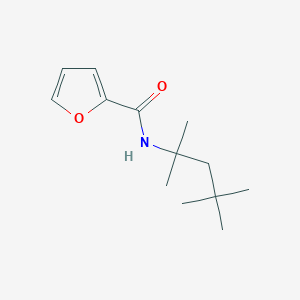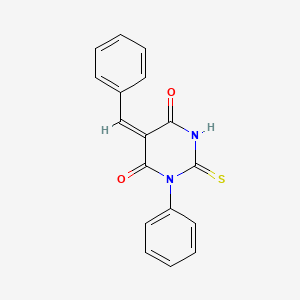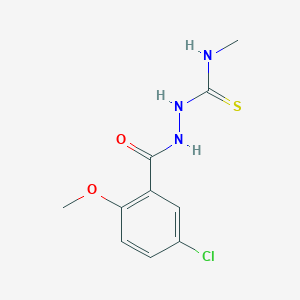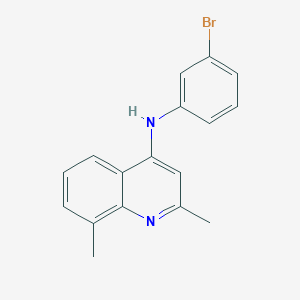
N-(1,1,3,3-tetramethylbutyl)-2-furamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1,1,3,3-tetramethylbutyl)-2-furamide, commonly known as ‘TMBF’, is a synthetic compound that has gained significant attention in the field of scientific research. It is a highly versatile compound that has been extensively studied for its various applications in different fields.
科学的研究の応用
TMBF has been widely studied for its various applications in different fields of scientific research. One of the most significant applications of TMBF is its use as a solvent for the extraction of rare earth metals. It has been found to be highly effective in extracting rare earth metals from ores and other sources. TMBF has also been studied for its potential use as a surfactant in the oil and gas industry. It has been found to be highly effective in reducing the surface tension of crude oil and enhancing oil recovery.
作用機序
The mechanism of action of TMBF is not fully understood. However, it is believed to work by forming hydrogen bonds with the target molecules. This allows TMBF to interact with the target molecules and alter their properties. TMBF has been found to be highly selective in its interactions with different molecules, which makes it a highly useful compound in scientific research.
Biochemical and Physiological Effects
TMBF has been found to have various biochemical and physiological effects. It has been found to be non-toxic and non-carcinogenic, which makes it a safe compound to use in scientific research. TMBF has also been found to have low volatility, which makes it easy to handle and store. It has been found to be stable under different conditions, which makes it a highly reliable compound for scientific research.
実験室実験の利点と制限
TMBF has several advantages for lab experiments. It is a highly versatile compound that can be used for various applications in different fields of scientific research. It is also a safe and reliable compound that can be easily handled and stored. However, TMBF has some limitations for lab experiments. It is a synthetic compound that may not be readily available in some laboratories. It is also a relatively expensive compound, which may limit its use in some experiments.
将来の方向性
There are several future directions for the research on TMBF. One of the most significant directions is the development of new applications for TMBF in different fields of scientific research. TMBF has already been found to be highly effective in the extraction of rare earth metals and as a surfactant in the oil and gas industry. However, there may be other applications of TMBF that have not yet been explored. Another future direction is the development of new synthesis methods for TMBF. The current synthesis method for TMBF is relatively complex and expensive. The development of new synthesis methods may make TMBF more readily available and affordable for scientific research.
Conclusion
In conclusion, TMBF is a highly versatile and useful compound in scientific research. Its various applications in different fields of scientific research make it a highly valuable compound. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of TMBF have been discussed in this paper. Further research on TMBF may lead to the development of new applications and synthesis methods for this highly useful compound.
合成法
TMBF is synthesized by reacting furfurylamine with 1,1,3,3-tetramethylbutyl isocyanate. The reaction takes place in the presence of a catalyst and a solvent. The resulting product is then purified using different techniques such as column chromatography and recrystallization. The purity of the final product is determined using various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy.
特性
IUPAC Name |
N-(2,4,4-trimethylpentan-2-yl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO2/c1-12(2,3)9-13(4,5)14-11(15)10-7-6-8-16-10/h6-8H,9H2,1-5H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEQSBOIWEKBMGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(C)(C)NC(=O)C1=CC=CO1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[1-(aminocarbonyl)-2-(2-furyl)vinyl]-4-bromobenzamide](/img/structure/B5700878.png)

![N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]propanamide](/img/structure/B5700888.png)

![N-[2-(1-cyclohexen-1-yl)ethyl]-2-[5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B5700919.png)
![N-ethyl-N-[(2-hydroxy-3-quinolinyl)methyl]-2-thiophenecarboxamide](/img/structure/B5700927.png)


![ethyl 2-cyano-3-[5-(2-methoxy-5-nitrophenyl)-2-furyl]acrylate](/img/structure/B5700966.png)

![2-(3-fluoro-4-methoxyphenyl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B5700981.png)
![3-isopropoxy-8-methoxy-4-methyl-6H-benzo[c]chromen-6-one](/img/structure/B5700987.png)
